(4-(isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
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Description
(4-(isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound is part of a broader class of compounds that involve complex synthetic procedures and are characterized by advanced spectroscopic techniques. For example, a related compound was synthesized through a substitution reaction, followed by single crystal X-ray diffraction studies to confirm its structure, revealing the piperidine ring adopts a chair conformation, and the structure exhibits both inter and intra molecular hydrogen bonds (Karthik et al., 2021). Another study focused on a novel bioactive heterocycle involving a piperidine ring, evaluated for antiproliferative activity, and characterized using various spectroscopic techniques (Prasad et al., 2018).
Therapeutic Potential
Some derivatives of piperidine-containing compounds have been synthesized and evaluated for their therapeutic potential. For instance, novel series of furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives were prepared and tested for their DPPH radical-scavenging and antiproliferative activity against various cancer cell lines, showing moderate to high activity (El-Sawy et al., 2013).
Antimicrobial Activity
New pyridine derivatives have been synthesized and shown variable and modest antimicrobial activity against different strains of bacteria and fungi, highlighting the potential of piperidine-containing compounds in developing new antimicrobial agents (Patel et al., 2011).
Molecular Interaction Studies
Molecular docking and enzyme inhibitory activities of new triazole analogues of piperidine have been studied, demonstrating good activity against various enzymes and suggesting a potential for the development of new therapeutic agents (Virk et al., 2018).
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-13(2)12-27(24,25)15-7-9-22(10-8-15)18(23)14-5-6-16-17(11-14)20-21(3)19(16)26-4/h5-6,11,13,15H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFACJZYKUIUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NN(C(=C3C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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